molecular formula C10H9F2N3 B1417010 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine CAS No. 1019011-31-4

3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No. B1417010
CAS RN: 1019011-31-4
M. Wt: 209.2 g/mol
InChI Key: KKJUZXZGURNPFX-UHFFFAOYSA-N
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Description

Fluorinated compounds, such as those containing a difluorophenyl group, are often used in pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties . The presence of fluorine atoms can enhance the stability, selectivity, and potency of these compounds .


Synthesis Analysis

The synthesis of fluorinated compounds can be challenging due to the reactivity of fluorine. One common method for synthesizing fluorinated pyridines is the Baltz-Schiemann reaction, which involves the diazotization of aminopyridines .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and infrared spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving a compound can be studied using various techniques such as NMR and mass spectrometry. These techniques can provide information about the reaction mechanisms and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .

Scientific Research Applications

Antifungal Applications

The compound “3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine” shares structural similarities with Voriconazole, an antifungal drug indicated for the treatment of several fungal infections. This suggests potential applications in developing new antifungal agents or derivatives with improved efficacy or reduced side effects .

Structural and Redox Properties Research

Research on difluorophenyl substituents, like those found in the compound, has been conducted to understand their effects on structural and redox properties. This could be relevant for designing new materials or molecules with specific electronic characteristics .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For pharmaceutical compounds, this often involves binding to a specific target in the body and modulating its activity .

Safety and Hazards

The safety and hazards associated with a compound can be determined through toxicological studies and by referring to its Safety Data Sheet (SDS) . The SDS provides information on the hazards of the compound, the necessary precautions to be taken when handling it, and the procedures to be followed in case of an accident .

Future Directions

The future directions in the study of a compound often involve improving its synthesis, understanding its mechanism of action, and exploring its potential applications. For fluorinated compounds, there is ongoing research into developing more efficient synthesis methods, understanding their interactions with biological systems, and exploring their potential uses in pharmaceuticals and agrochemicals .

properties

IUPAC Name

5-(2,4-difluorophenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJUZXZGURNPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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